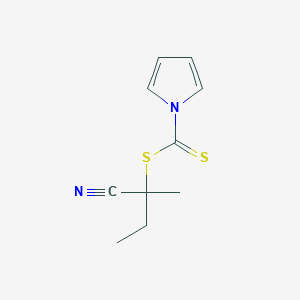
2-Cyanobut-2-yl 1-pyrrolecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is a chemical compound known for its role as a chain transfer agent in radical polymerization processes. This compound is particularly significant in the field of polymer chemistry due to its ability to control the molecular weight and polydispersity of polymers.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate can be synthesized using 2,2′-azobis(2-cyanobutane) and pyrrole N-thiocarbonyl disulfide . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and cost-effectiveness, ensuring the compound is produced efficiently for commercial applications.
化学反应分析
Types of Reactions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学研究应用
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization . This allows for precise control over polymer chain growth, resulting in polymers with well-defined molecular weights and low polydispersities. Additionally, it is used in the synthesis of block copolymers and other complex polymer architectures.
作用机制
The mechanism by which 2-Cyanobut-2-yl 1-pyrrolecarbodithioate exerts its effects involves the reversible addition-fragmentation chain transfer process. In this mechanism, the compound acts as a mediator, allowing for the controlled growth of polymer chains. The molecular targets include the growing polymer radicals, and the pathways involved are those of radical polymerization .
相似化合物的比较
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Benzyl 1H-pyrrole-1-carbodithioate
Uniqueness
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is unique due to its specific structure, which provides distinct reactivity and stability in polymerization processes. Compared to similar compounds, it offers better control over polymer molecular weight and polydispersity, making it highly valuable in the synthesis of advanced polymer materials.
属性
分子式 |
C10H12N2S2 |
|---|---|
分子量 |
224.4 g/mol |
IUPAC 名称 |
2-cyanobutan-2-yl pyrrole-1-carbodithioate |
InChI |
InChI=1S/C10H12N2S2/c1-3-10(2,8-11)14-9(13)12-6-4-5-7-12/h4-7H,3H2,1-2H3 |
InChI 键 |
LINFYYCWDHJMLA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C#N)SC(=S)N1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



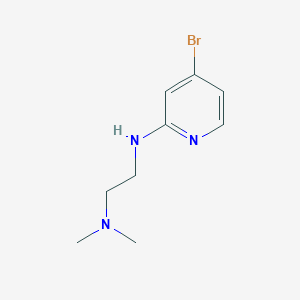

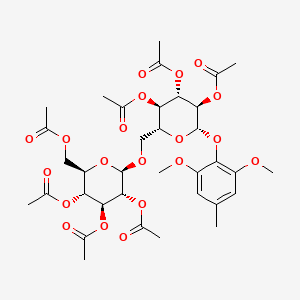


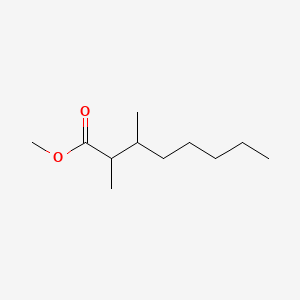
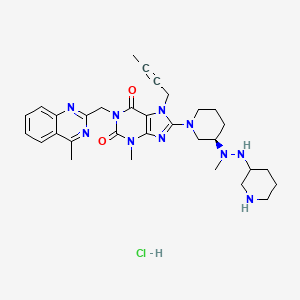
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
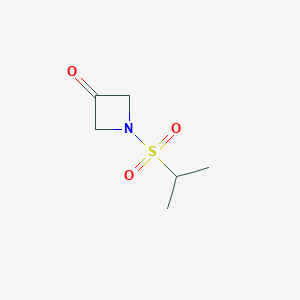
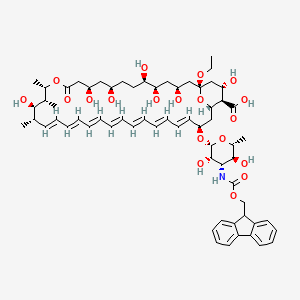
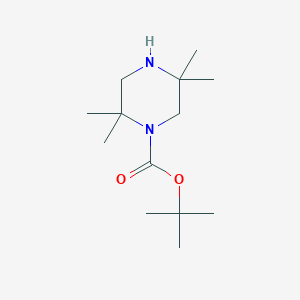
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
